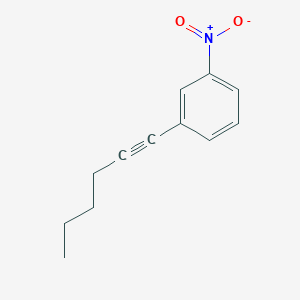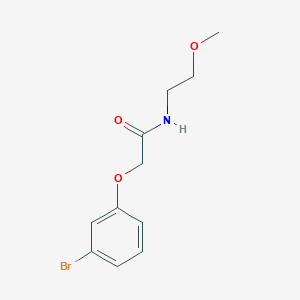
Ethyl 2-(2-cyanoethylamino)acetate
Übersicht
Beschreibung
Ethyl 2-(2-cyanoethylamino)acetate (ECEAA) is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . It belongs to the family of N-substituted glycinates.
Molecular Structure Analysis
The molecular structure of ECEAA is represented by the InChI code1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
Memory Enhancement in Mice
Li Ming-zhu (2010) synthesized a compound related to Ethyl 2-(2-cyanoethylamino)acetate, specifically 2-(phenylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, and observed its effects on memory in mice. The study found a significant decrease in mistake frequency in mice treated with this compound, indicating a potential role in facilitating memory (Li Ming-zhu, 2010).
Advanced Acylation Techniques
Subirós‐Funosas et al. (2014) discussed the use of Oxyma-based reagents, including Ethyl 2-cyano-2-(hydroxyimino)acetate, in advanced acylation methodologies. This includes applications in peptide, amide, and ester bond formation, demonstrating its utility in synthetic chemistry (Subirós‐Funosas et al., 2014).
Crystal Structure Analysis
Boukhedena et al. (2018) investigated the crystal structure of a similar compound, Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. The study provided insights into its molecular conformation and intermolecular interactions, which are essential for understanding its chemical properties (Boukhedena et al., 2018).
Enantioselective Esterification and Peptide Synthesis
Chandra et al. (2018) explored the synthesis and applications of a modified version of Ethyl 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate. This compound was used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, highlighting its significance in the field of organic synthesis (Chandra et al., 2018).
Synthesis of Novel Organic Compounds
Dawadi and Lugtenburg (2011) reported on the synthesis of novel organic compounds using Ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the versatility of Ethyl 2-(2-cyanoethylamino)acetate derivatives in creating new chemical entities (Dawadi and Lugtenburg, 2011).
Intramolecular Cyclization and Derivative Synthesis
Darehkordi et al. (2018) synthesized Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and further processed them through intramolecular cyclization. This study showcases another aspect of the chemical versatility of Ethyl 2-(2-cyanoethylamino)acetate derivatives (Darehkordi et al., 2018).
Wirkmechanismus
Target of Action
Ethyl 2-(2-cyanoethylamino)acetate is a versatile synthetic building block used in organic synthesis due to its variety of functional groups and chemical reactivity . .
Mode of Action
The compound contains three different reactive centers—nitrile, ester, and acidic methylene site—making it a versatile synthetic building block for a variety of functional and pharmacologically active substances . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
Biochemical Pathways
It’s known that esters can undergo various reactions, including hydrolysis, aminolysis, and trans-esterification . These reactions can lead to the formation of carboxylic acids, amides, and different esters, respectively .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 2-(2-cyanoethylamino)acetate’s action depend on the specific reactions it undergoes. For example, in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and Ethyl 2-(2-cyanoethylamino)acetate, highly substituted 1,2,3,4-tetrahydroquinolines can be synthesized .
Eigenschaften
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUJTNHAUBDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292976 | |
| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-cyanoethylamino)acetate | |
CAS RN |
44981-94-4 | |
| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44981-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)


![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)


![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)






